molecular formula C12H20Cl2N2 B2821906 (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 169452-13-5

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2821906
CAS No.: 169452-13-5
M. Wt: 263.21
InChI Key: CDISTQNDEAYXJJ-LTCKWSDVSA-N
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Description

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a 3-methylbenzyl group and an amine group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-methylbenzyl chloride.

    Nucleophilic Substitution: The (S)-pyrrolidine undergoes nucleophilic substitution with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form (S)-1-(3-Methylbenzyl)pyrrolidine.

    Amine Introduction: The resulting (S)-1-(3-Methylbenzyl)pyrrolidine is then treated with ammonia or an amine source under appropriate conditions to introduce the amine group, yielding (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine.

    Salt Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the structure-activity relationship of amine-containing molecules.

    Industrial Chemistry: It is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
  • (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
  • (S)-1-(3-Methylbenzyl)pyrrolidin-2-amine dihydrochloride

Uniqueness

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.

Biological Activity

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride, also known by its CAS number 169452-13-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral compound featuring a pyrrolidine ring substituted with a 3-methylbenzyl group. The molecular formula is C12_{12}H16_{16}Cl2_2N, indicating the presence of two hydrochloride groups which enhance solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is believed to act as a ligand for neurotransmitter receptors, influencing pathways associated with neurotransmission and potentially affecting mood and cognition.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting bacterial growth.

Pathogen MIC (µg/mL) Comments
Staphylococcus aureus≤ 0.25Effective against MRSA strains
Enterococcus faecalis≤ 0.5Moderate inhibition observed
Escherichia coli> 200No significant activity

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. In vitro studies indicate that it may modulate serotonin receptors, which are crucial for regulating mood and anxiety. This modulation could position this compound as a candidate for developing treatments for anxiety disorders or depression.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive study screened various derivatives of pyrrolidine compounds, including this compound, against a panel of bacterial pathogens. The compound exhibited selective antimicrobial activity particularly against Gram-positive bacteria, with minimal cytotoxicity towards human cells .
  • Neuropharmacology : In a study focused on the modulation of serotonin receptors, this compound demonstrated significant binding affinity to the 5-HT6_{6} receptor subtype, suggesting its potential role in cognitive enhancement or treatment of neurodegenerative diseases .

Properties

IUPAC Name

(3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISTQNDEAYXJJ-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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